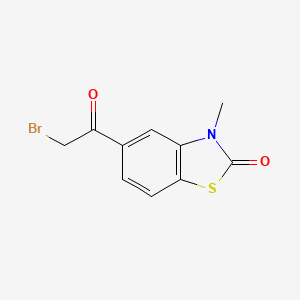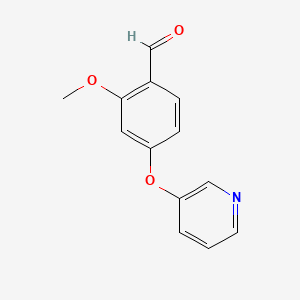![molecular formula C12H17NO2 B8614051 4-[amino(phenyl)methyl]oxan-4-ol](/img/structure/B8614051.png)
4-[amino(phenyl)methyl]oxan-4-ol
Übersicht
Beschreibung
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol is an organic compound with a complex structure that includes a tetrahydropyran ring, an amino group, and a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[amino(phenyl)methyl]oxan-4-ol can be achieved through several methods. One common approach involves the Prins cyclization reaction, where isoprenol reacts with benzaldehyde in the presence of an acid catalyst like montmorillonite K10 . The reaction conditions typically include a temperature of 70°C, a specific ratio of aldehyde to isoprenol, and the use of solvents such as toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as schizophrenia.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-[amino(phenyl)methyl]oxan-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of mTOR kinase, affecting cellular signaling pathways related to growth and proliferation . The compound’s structure allows it to bind to active sites on enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminotetrahydropyran: A simpler analog with similar structural features but lacking the phenylmethyl group.
Tetrahydro-2H-pyran-4-amine: Another related compound with a similar core structure but different functional groups.
Uniqueness
4-(Amino(phenyl)methyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both the phenylmethyl and amino groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
4-[amino(phenyl)methyl]oxan-4-ol |
InChI |
InChI=1S/C12H17NO2/c13-11(10-4-2-1-3-5-10)12(14)6-8-15-9-7-12/h1-5,11,14H,6-9,13H2 |
InChI-Schlüssel |
HTBWYNUHIPFGDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(C(C2=CC=CC=C2)N)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-(4-Chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B8613969.png)

![2-Ethyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8613979.png)


![1-Phenyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8614003.png)


![2-[(2,6-Dichloropyridin-3-yl)oxy]propanoyl chloride](/img/structure/B8614025.png)

![2-[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanol](/img/structure/B8614034.png)
![3-Oxa-1-azaspiro[4.5]decane](/img/structure/B8614037.png)
![Ethyl 2-[3-(5-bromo-2-fluorobenzamido)phenoxy]acetate](/img/structure/B8614044.png)

